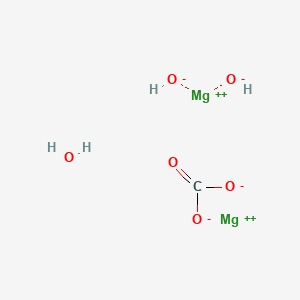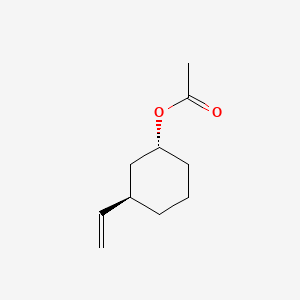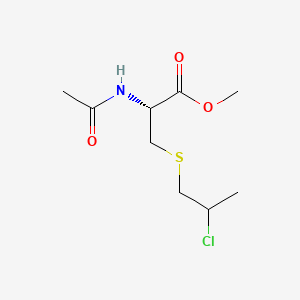
N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester: is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a chloropropyl group, and a methyl ester group attached to the cysteine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine.
Chlorination: The acetylated cysteine is then subjected to chlorination to introduce the chloropropyl group.
Esterification: Finally, the compound is treated with methanol to form the methyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties and its role in modulating cellular processes.
Medicine: Research has explored the use of this compound in therapeutic applications, such as its potential to act as a precursor for drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
N-Acetyl-L-cysteine (NAC): A closely related compound that is widely used as a mucolytic agent and antioxidant.
N-Acetyl-S-2-chloropropyl-L-cysteine ethyl ester: Another ester derivative of L-cysteine with similar properties but different ester group.
Uniqueness: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
78774-18-2 |
|---|---|
Molecular Formula |
C9H16ClNO3S |
Molecular Weight |
253.75 g/mol |
IUPAC Name |
methyl (2R)-2-acetamido-3-(2-chloropropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16ClNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
InChI Key |
JGUYKEVAYUBJIF-XDKWHASVSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Cl |
Canonical SMILES |
CC(CSCC(C(=O)OC)NC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


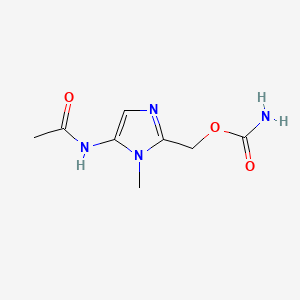
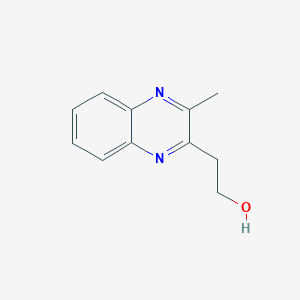

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

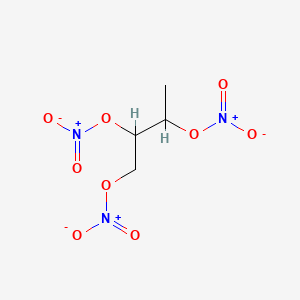
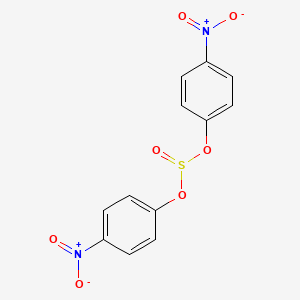
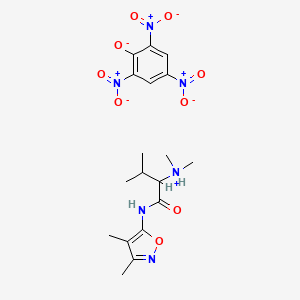
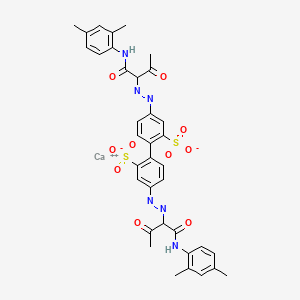
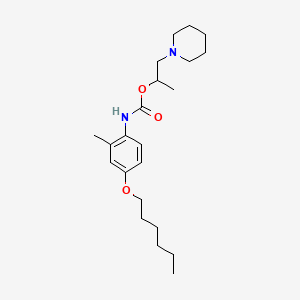

![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
